REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)N.N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[CH:26](=[N:28][OH:29])[CH3:27].N#N>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.S([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1>[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([C:26](=[N:28][OH:29])[CH3:27])[CH:12]=[CH:13][CH:14]=1 |f:2.3,4.5,9.10.11,12.13.14|
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
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5.85 g
|
Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
acetaldoxime
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)=NO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
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0.5 g
|
Type
|
catalyst
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a three-neck indented, Morton style flask equipped with a sidearm for thermometer
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Type
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TEMPERATURE
|
Details
|
cooled to -5° C.
|
Type
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CUSTOM
|
Details
|
to give a slurry
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained between -5 and 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at that temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 10° C
|
Type
|
CUSTOM
|
Details
|
a two phase mixture (dark green oil and aqueous) was obtained
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Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min before the reaction
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic phase separated from the aqueous
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with another 100 mL of toluene
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Type
|
WASH
|
Details
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were washed with 15% ammonium hydroxide solution (5×20 mL)
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Type
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WASH
|
Details
|
wash
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Type
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WASH
|
Details
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The organic phase (orange color) was washed with 20 mL of brine
|
Type
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DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles on the rotovap
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Type
|
CUSTOM
|
Details
|
upon fuirther drying on the vacuum pump
|
Name
|
solid
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C(C)=NO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |